molecular formula C20H15N3O2 B12487805 (2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No.: B12487805
M. Wt: 329.4 g/mol
InChI Key: HAKMOWZBKMIOJH-UHFFFAOYSA-N
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Description

(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and a hydroxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 2-hydroxyacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

(2-hydroxyphenyl)-(3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methanone

InChI

InChI=1S/C20H15N3O2/c1-13-17-11-14(19(25)16-9-5-6-10-18(16)24)12-21-20(17)23(22-13)15-7-3-2-4-8-15/h2-12,24H,1H3

InChI Key

HAKMOWZBKMIOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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